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Compound of Interest

Compound Name: 1-Nitropropene

Cat. No.: B103210

Introduction: Unveiling the Molecular Signature of 1-
Nitropropene

1-Nitropropene (CsHsNO:2) is a conjugated nitroalkene of significant interest in synthetic
organic chemistry. Its bifunctional nature, possessing both a nucleophilic double bond and an
electron-withdrawing nitro group, renders it a versatile building block for the synthesis of a wide
array of more complex molecules. A thorough understanding of its structural and electronic
properties is paramount for its effective utilization. Spectroscopic techniques, including Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
provide a powerful toolkit for the unambiguous characterization of this molecule. This technical
guide offers a comprehensive analysis of the spectroscopic data of 1-nitropropene, providing
researchers, scientists, and drug development professionals with the foundational knowledge
to confidently identify and utilize this important chemical entity.

The E-isomer, (E)-1-nitro-1-propene, is the more stable and commonly encountered form, and
as such, will be the focus of this guide. Its structure is characterized by a methyl group and a
nitro group attached to a carbon-carbon double bond.

The Cornerstone of Structural Elucidation: Nuclear
Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent
framework of an organic molecule. By probing the magnetic properties of atomic nuclei,
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primarily *H and 3C, we can deduce the connectivity and chemical environment of each atom
within the 1-nitropropene molecule.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum of (E)-1-nitro-1-propene provides a wealth of information regarding the
number of distinct proton environments, their relative numbers, and their spatial relationships
through spin-spin coupling.

Table 1: *H NMR Spectroscopic Data for (E)-1-nitro-1-propene

. Chemical Shift () o Coupling Constant
Proton Assignment Multiplicity
(ppm) () (H2)

Doublet of doublets

HsC- ~2.1 ~7.0,~1.5
(dd)
Doublet of quartets

=CH-CHs ~7.3 ~13.5,~7.0
(da)
Doublet of quartets

OzN-CH= ~7.0 ~13.5,~1.5

(da)

Note: Predicted values based on typical ranges for similar structures. Precise values may vary
depending on the solvent and spectrometer frequency.

Interpretation of the *H NMR Spectrum:

The spectrum displays three distinct signals, corresponding to the three non-equivalent proton
environments in the molecule.

e The Methyl Protons (HsC-): These protons appear as a doublet of doublets. The larger
coupling constant (~7.0 Hz) arises from the vicinal coupling with the adjacent olefinic proton
(=CH-CHs). The smaller coupling constant (~1.5 Hz) is due to a four-bond, long-range
coupling with the other olefinic proton (O2N-CH=). This long-range coupling is characteristic

of protons in a planar, conjugated system.
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The Olefinic Proton adjacent to the Methyl Group (=CH-CHs): This proton resonates further
downfield due to the deshielding effect of the double bond. It appears as a doublet of
guartets. The large doublet splitting (~13.5 Hz) is a result of the trans-vicinal coupling with
the other olefinic proton, a key indicator of the (E)-stereochemistry. The quartet splitting
arises from coupling to the three protons of the adjacent methyl group.

The Olefinic Proton adjacent to the Nitro Group (O2N-CH=): This proton is also significantly
deshielded by the electron-withdrawing nitro group and the double bond. It presents as a
doublet of quartets. The large doublet splitting (~13.5 Hz) again corresponds to the trans-
vicinal coupling. The smaller quartet-like splitting is due to the long-range coupling with the
methyl protons.

3C NMR Spectroscopy: Mapping the Carbon Skeleton

The 3C NMR spectrum provides complementary information, revealing the number of unique
carbon environments and their electronic nature.

Table 2: 13C NMR Spectroscopic Data for (E)-1-nitro-1-propene

Carbon Assignment Chemical Shift (d) (ppm)
CHs- ~18

=CH-CHs ~145

O2N-CH= ~135

Note: Predicted values based on typical ranges for similar structures. Precise values may vary
depending on the solvent and spectrometer frequency.

Interpretation of the 13C NMR Spectrum:
The spectrum shows three distinct carbon signals:

e The Methyl Carbon (CHs-): This carbon appears in the typical upfield region for sps3-
hybridized carbons in an alkyl group.
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e The Olefinic Carbons (=CH-CHs and Oz2N-CH=): These sp?-hybridized carbons resonate in
the downfield region characteristic of alkenes. The carbon atom directly attached to the
electron-withdrawing nitro group (O2N-CH=) is expected to be more deshielded and thus
appear at a slightly higher chemical shift compared to the other olefinic carbon.

Probing Functional Groups: Infrared (IR)
Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule
by detecting their characteristic vibrational frequencies. For 1-nitropropene, the key
absorptions are those of the nitro group and the carbon-carbon double bond.

Table 3: Characteristic IR Absorption Frequencies for (E)-1-nitro-1-propene

Vibrational Mode Frequency Range (cm™?) Intensity
Asymmetric NO2 Stretch 1550 - 1500 Strong
Symmetric NOz Stretch 1365 - 1345 Strong
C=C Stretch (conjugated) 1650 - 1620 Medium
=C-H Bend (trans) 980 - 960 Strong
C-H Stretch (sp?) 3100 - 3000 Medium
C-H Stretch (sp3) 3000 - 2850 Medium

Interpretation of the IR Spectrum:

e The Nitro Group (NOz2): The most prominent and diagnostic peaks in the IR spectrum of 1-
nitropropene are the strong, sharp absorptions corresponding to the asymmetric and
symmetric stretching vibrations of the nitro group. The conjugation with the double bond
slightly lowers these frequencies compared to a non-conjugated nitroalkane.

e The Carbon-Carbon Double Bond (C=C): A medium intensity peak in the 1650-1620 cm~1
region confirms the presence of the C=C double bond. Its position indicates conjugation with
the nitro group.
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 Olefinic C-H Bonds (=C-H): The strong band around 980-960 cm~* is characteristic of the
out-of-plane bending vibration of a trans-disubstituted alkene, providing further evidence for
the (E)-stereochemistry. The sp2 C-H stretching vibrations are observed at wavenumbers just
above 3000 cm™1.

o Alkyl C-H Bonds (-CHs): The sp3 C-H stretching vibrations of the methyl group appear at
wavenumbers just below 3000 cm~1.

Determining Molecular Weight and Fragmentation:
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry Data for (E)-1-nitro-1-propene

m/z Proposed Fragment Relative Intensity
87 [M]* (Molecular lon) High

70 [M - OH]* Moderate

57 [M - NOJ* Moderate

41 [CsHs]* High

39 [C3H3]* High

Note: Fragmentation patterns are proposed based on common fragmentation pathways for
nitroalkenes and are subject to variation depending on the ionization method and energy.

Interpretation of the Mass Spectrum:

e Molecular lon Peak ([M]*): The mass spectrum of 1-nitropropene will show a distinct
molecular ion peak at a mass-to-charge ratio (m/z) of 87, corresponding to the molecular
weight of CsHsNO2[1].
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» Major Fragmentation Pathways: The fragmentation of the molecular ion provides valuable
structural clues. Common fragmentation pathways for nitroalkenes include:

o Loss of a hydroxyl radical (*OH): A peak at m/z 70 can be attributed to the loss of a
hydroxyl radical, a rearrangement common in nitro compounds.

o Loss of nitric oxide (*NO): A peak at m/z 57 would result from the loss of a nitric oxide
radical.

o Cleavage of the C-N bond: This can lead to the formation of hydrocarbon fragments. A
prominent peak at m/z 41 is likely due to the stable allyl cation ([CsHs]*). Further loss of
hydrogen atoms can lead to a peak at m/z 39.

Experimental Protocols
Synthesis of 1-Nitropropene via the Henry Reaction

The synthesis of 1-nitropropene is typically achieved through a Henry (nitroaldol) reaction
between nitroethane and acetaldehyde, followed by dehydration of the intermediate
nitroalkanol. The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction[2]

[3].
Step-by-Step Methodology:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, combine nitroethane (1.0 equivalent) and acetaldehyde (1.1 equivalents) in a
suitable solvent such as methanol or ethanol.

o Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a
base, such as sodium hydroxide or potassium carbonate, dissolved in a small amount of
water.

o Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

» Dehydration: Upon completion of the nitroaldol addition, the reaction mixture is acidified,
typically with a dilute mineral acid like hydrochloric acid, and gently heated to effect
dehydration of the intermediate nitroalkanol to yield 1-nitropropene.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b103210?utm_src=pdf-body
https://www.benchchem.com/product/b103210?utm_src=pdf-body
https://www.alfa-chemistry.com/resources/henry-nitroaldol-reaction.html
https://en.wikipedia.org/wiki/Henry_reaction
https://www.benchchem.com/product/b103210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Workup and Purification: After cooling, the reaction mixture is extracted with an organic
solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and
brine, dried over an anhydrous salt (e.g., MgSQa4), and the solvent is removed under reduced
pressure. The crude 1-nitropropene can then be purified by vacuum distillation.

Spectroscopic Analysis Workflow

Synthesis & Purification Spectroscopic Characterization Data Interpretation
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Figure 1. Workflow for the synthesis and spectroscopic characterization of 1-nitropropene.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and
unambiguous characterization of 1-nitropropene. *H and 3C NMR spectroscopy elucidates the
carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the
presence of the key nitro and alkene functional groups and provides evidence for the (E)-
stereochemistry. Mass spectrometry confirms the molecular weight and offers insights into the
molecule's fragmentation patterns. This detailed spectroscopic guide serves as a valuable
resource for scientists, enabling the confident identification and utilization of 1-nitropropene in
their research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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